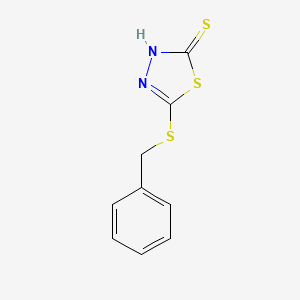

5-(Benzylthio)-1,3,4-thiadiazole-2-thiol

Vue d'ensemble

Description

5-(Benzylthio)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and anticancer activities.

Medicine: Potential therapeutic agent for treating cancer and infectious diseases.

Industry: Used in the development of new materials with specific properties.

Analyse Biochimique

Biochemical Properties

5-(Benzylthio)-1,3,4-thiadiazole-2-thiol interacts with various enzymes and proteins in biochemical reactions. It is used as an activator in the synthesis of oligonucleotides, where it reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′hydroxyl group of the growing oligonucleotide chain .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in the synthesis of oligonucleotides. The compound’s interaction with the phosphoramidite group influences cell function by facilitating the formation of internucleotide bonds, which are crucial for the structure and function of nucleic acids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with the phosphoramidite group. This interaction leads to the formation of a highly reactive intermediate, which then forms an internucleotide bond with the detritylated 5′hydroxyl group of the growing oligonucleotide chain .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the synthesis of oligonucleotides. The compound’s reactivity allows it to form internucleotide bonds efficiently, contributing to the stability and integrity of the synthesized oligonucleotides .

Metabolic Pathways

Given its role in the synthesis of oligonucleotides, it is likely that it interacts with enzymes involved in nucleic acid metabolism .

Subcellular Localization

Given its role in the synthesis of oligonucleotides, it is likely to be found in regions of the cell where nucleic acid synthesis occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of benzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Benzylthio)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Mécanisme D'action

The mechanism of action of 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by blocking the cell cycle at the sub-G1 phase .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol

- 5-(Methylthio)-1,3,4-thiadiazole-2-thiol

- 5-(Benzylthio)-1H-tetrazole

Uniqueness

5-(Benzylthio)-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it has shown higher potency in certain biological assays, making it a valuable candidate for further research and development .

Activité Biologique

5-(Benzylthio)-1,3,4-thiadiazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on anticancer and antimicrobial activities.

Chemical Structure and Synthesis

This compound features a thiadiazole ring substituted with a benzylthio group. The synthesis of this compound typically involves the reaction of benzyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol. Recent studies have utilized ultrasound-assisted methods to enhance yields and reduce reaction times .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. The compound has shown promising results against various cancer cell lines:

- In vitro Studies : A study reported that derivatives of 5-(benzylthio)-1,3,4-thiadiazole exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT15 (colon cancer) with IC50 values ranging from 4.27 µg/mL to 68.28% inhibition in specific assays .

- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest potential interactions with tyrosine kinases, which are crucial in cancer signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Research indicates that 5-(benzylthio)-1,3,4-thiadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds showed high inhibition rates against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .

- Antifungal Activity : Additionally, some derivatives have demonstrated antifungal activity against pathogens such as Candida albicans, indicating their potential use in treating fungal infections .

Case Studies

- Anticancer Evaluation : In a study evaluating a series of thiadiazole derivatives for anticancer activity, one derivative showed an IC50 value of 12.57 µM against the HT29 colon cancer cell line. This highlights the effectiveness of structural modifications in enhancing biological activity .

- Antimicrobial Screening : A comprehensive evaluation of various thiadiazole derivatives revealed that certain compounds exhibited up to 85% inhibition against Candida albicans, showcasing their potential as effective antifungal agents .

Data Summary

Propriétés

IUPAC Name |

5-benzylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S3/c12-8-10-11-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLXSSRRVRLOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4858-36-0 | |

| Record name | 5-(BENZYLTHIO)-1,3,4-THIADIAZOLE-2-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.